molecular formula C21H29NO3 B590313 (4R)-3-[(2S)-1-Oxo-2-(2-propenyl)octyl]-4-benzyl-2-oxazolidinone CAS No. 548783-48-8

(4R)-3-[(2S)-1-Oxo-2-(2-propenyl)octyl]-4-benzyl-2-oxazolidinone

Cat. No.: B590313
CAS No.: 548783-48-8
M. Wt: 343.467
InChI Key: NYIOEDUOZUIYCF-RTBURBONSA-N
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Description

(4R)-3-[(2S)-1-Oxo-2-(2-propenyl)octyl]-4-benzyl-2-oxazolidinone is a complex organic compound with a unique structure that includes an oxazolidinone ring, a benzyl group, and a propenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-3-[(2S)-1-Oxo-2-(2-propenyl)octyl]-4-benzyl-2-oxazolidinone typically involves multiple steps, starting from readily available starting materials. One common approach is to use a chiral auxiliary to control the stereochemistry of the final product. The synthesis may involve the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the oxazolidinone intermediate.

    Addition of the Propenyl Side Chain: This can be accomplished through a variety of methods, including olefin metathesis or a Wittig reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4R)-3-[(2S)-1-Oxo-2-(2-propenyl)octyl]-4-benzyl-2-oxazolidinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

(4R)-3-[(2S)-1-Oxo-2-(2-propenyl)octyl]-4-benzyl-2-oxazolidinone has several applications in scientific research:

    Chemistry: It can be used as a chiral building block in the synthesis of more complex molecules.

    Biology: The compound may have potential as a ligand in biochemical assays or as a precursor for biologically active molecules.

    Medicine: Research into its potential therapeutic applications, such as in drug development, is ongoing.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers.

Mechanism of Action

The mechanism of action of (4R)-3-[(2S)-1-Oxo-2-(2-propenyl)octyl]-4-benzyl-2-oxazolidinone depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazolidinone ring can act as a scaffold, allowing the compound to bind to specific sites on the target molecule, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    (4R)-2-(2-Methyl-1-propenyl)-4-methyltetrahydropyran: This compound shares a similar propenyl side chain but has a different ring structure.

    1S,2S,4R,5R-cyclohexanetetracarboxylic dianhydride: This compound has a similar stereochemistry but a different functional group arrangement.

Uniqueness

(4R)-3-[(2S)-1-Oxo-2-(2-propenyl)octyl]-4-benzyl-2-oxazolidinone is unique due to its combination of an oxazolidinone ring, a benzyl group, and a propenyl side chain. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable building block in synthetic chemistry.

Properties

IUPAC Name

(4R)-4-benzyl-3-[(2S)-2-prop-2-enyloctanoyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3/c1-3-5-6-10-14-18(11-4-2)20(23)22-19(16-25-21(22)24)15-17-12-8-7-9-13-17/h4,7-9,12-13,18-19H,2-3,5-6,10-11,14-16H2,1H3/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIOEDUOZUIYCF-RTBURBONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=C)C(=O)N1C(COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](CC=C)C(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858265
Record name (4R)-4-Benzyl-3-[(2S)-2-(prop-2-en-1-yl)octanoyl]-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548783-48-8
Record name (4R)-4-Benzyl-3-[(2S)-2-(prop-2-en-1-yl)octanoyl]-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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